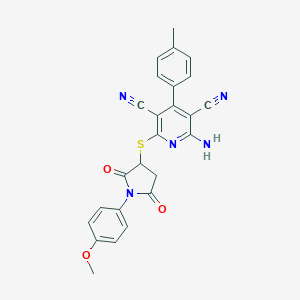
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a pyridine-based compound that has shown promising results in various studies related to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile has shown potential applications in various fields of scientific research. One of the major areas of application is in the field of biochemistry. The compound has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol. This makes it a potential candidate for the development of new drugs for the treatment of hypercholesterolemia.
Wirkmechanismus
The mechanism of action of 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile involves the inhibition of the activity of certain enzymes that are involved in the biosynthesis of cholesterol. The compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the production of cholesterol in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile have been studied extensively. The compound has been shown to decrease the levels of cholesterol in the body. This makes it a potential candidate for the development of new drugs for the treatment of hypercholesterolemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile in lab experiments is its potential as a candidate for the development of new drugs for the treatment of hypercholesterolemia. However, one of the major limitations of using this compound in lab experiments is its high cost.
Zukünftige Richtungen
There are several future directions for the research on 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile. One of the major directions is the development of new drugs for the treatment of hypercholesterolemia. Another direction is the study of the compound's potential applications in other fields of scientific research such as cancer research and drug delivery systems. Additionally, further studies can be conducted to determine the compound's potential side effects and toxicity.
Synthesemethoden
The synthesis of 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile involves a multi-step process. The starting materials for the synthesis are 4-methoxyphenylacetic acid, 4-methylbenzaldehyde, and pyridine-3,5-dicarbonitrile. The first step involves the conversion of 4-methoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methylbenzaldehyde in the presence of pyridine to form the corresponding imine. The imine is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl thiol to give the final product.
Eigenschaften
Produktname |
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile |
|---|---|
Molekularformel |
C25H19N5O3S |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
2-amino-6-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C25H19N5O3S/c1-14-3-5-15(6-4-14)22-18(12-26)23(28)29-24(19(22)13-27)34-20-11-21(31)30(25(20)32)16-7-9-17(33-2)10-8-16/h3-10,20H,11H2,1-2H3,(H2,28,29) |
InChI-Schlüssel |
AUVMQILUDLQWSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC)N)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)


![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)




